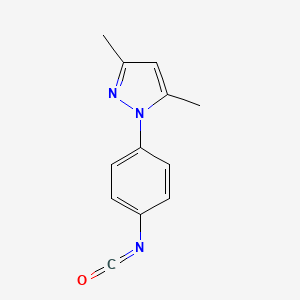

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole

Description

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole (CAS: 937796-04-8) is a pyrazole derivative featuring a 4-isocyanatophenyl substituent and methyl groups at the 3- and 5-positions of the heterocyclic ring. Its molecular formula is C₁₂H₁₁N₃O, with a molecular weight of 213.24 g/mol . The isocyanate (-NCO) group confers high reactivity, enabling applications in polymer synthesis (e.g., polyurethanes) and pharmaceutical intermediates. Key physicochemical properties include a boiling point of 324.8°C (at 760 mmHg), density of 1.15 g/cm³, and storage requirements at -10°C due to its sensitivity .

Properties

IUPAC Name |

1-(4-isocyanatophenyl)-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-9-7-10(2)15(14-9)12-5-3-11(4-6-12)13-8-16/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLKVWYKGPVEGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640462 | |

| Record name | 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937796-04-8 | |

| Record name | 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethyl-1-(4-isocyanatophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 4-aminophenyl-3,5-dimethyl-1H-pyrazole with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:

Starting Material: 4-aminophenyl-3,5-dimethyl-1H-pyrazole

Reagent: Phosgene (COCl2)

Solvent: Anhydrous toluene or dichloromethane

Temperature: 0-5°C

Reaction Time: 2-4 hours

The reaction yields this compound as the primary product, which can be purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems allows for precise temperature and pressure regulation, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Polymerization: It can participate in polymerization reactions to form polyurethanes when reacted with polyols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Nucleophilic Addition: Reagents such as primary or secondary amines, alcohols, and thiols. Conditions typically involve mild temperatures (25-50°C) and inert atmospheres (e.g., nitrogen or argon).

Polymerization: Polyols (e.g., polyethylene glycol) and catalysts (e.g., dibutyltin dilaurate). Conditions include temperatures ranging from 50-100°C.

Substitution: Electrophiles such as halogens or nitro groups. Conditions may involve Lewis acids (e.g., AlCl3) and temperatures of 0-50°C.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Thiocarbamates: Formed from the reaction with thiols.

Polyurethanes: Formed from polymerization with polyols.

Scientific Research Applications

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a cross-linking agent in the preparation of biocompatible materials.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.

Mechanism of Action

The mechanism of action of 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Substituent-Based Comparison

The following table compares the target compound with analogs differing in substituents on the phenyl ring or pyrazole moiety:

Physicochemical and Stability Profiles

- Thermal Stability : The isocyanate derivative’s high boiling point (324.8°C ) suggests thermal resilience, though storage at -10°C implies sensitivity to degradation . Fluorophenyl/chlorophenyl analogs are likely more stable at ambient conditions .

- Solubility : Bulky substituents (e.g., cycloheptyl in ’s 7gd) reduce solubility, whereas carboxylic acid derivatives () may form salts for improved bioavailability.

Biological Activity

1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant research findings pertaining to this compound.

- Molecular Formula : C12H11N3O

- Molecular Weight : 213.24 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC1=CC(=NN1C2=CC=C(C=C2)N=C=O)C

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. These compounds exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. The following sections detail specific activities and research findings.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess significant antibacterial properties. For instance, studies have shown that modifications to the pyrazole structure can enhance its efficacy against various bacterial strains. The compound has been evaluated for its potential against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds is well-documented. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. Studies have demonstrated that this compound can significantly reduce inflammation in animal models.

Case Study: In Vivo Inflammation Model

In a controlled study using a carrageenan-induced paw edema model in rats:

- Dosage : Administered at 10 mg/kg body weight.

- Results : A reduction in paw swelling was observed at 24 hours post-administration compared to the control group.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- COX Inhibition : Reduces prostaglandin synthesis.

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis.

Toxicity and Safety Profile

While exploring its biological activities, it is crucial to assess the toxicity associated with this compound. Toxicological studies indicate that the compound may exhibit harmful effects at higher concentrations:

| Endpoint | Toxicity Level |

|---|---|

| Acute Toxicity | Moderate (LD50 > 300 mg/kg) |

| Skin Irritation | Causes irritation |

| Eye Irritation | Severe irritation observed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Isocyanatophenyl)-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with diketones. For example, reacting 1-(4-chlorophenyl)isoquinolin-1-yl hydrazine with 1,3-diketones in ethanol under nitrogen at reflux for 12 hours yields pyrazole derivatives . To optimize yield, control reaction atmosphere (e.g., inert gas), solvent polarity (ethanol or dichloromethane), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization (e.g., dichloromethane) enhances purity .

Q. How can spectroscopic techniques (e.g., FTIR, XRD) be employed to confirm the structure of this compound?

- Methodological Answer :

- FTIR : Identify characteristic bands for the isocyanate group (N=C=O) at ~2250–2275 cm⁻¹ and pyrazole ring vibrations (C–N stretch at ~1500 cm⁻¹) .

- XRD : Analyze crystal lattice parameters (e.g., monoclinic systems) and bond angles (e.g., C–N–C angles ~115–127°) to validate molecular geometry . Hydrogen atoms can be placed in calculated positions using riding models during refinement .

Q. What safety protocols are critical when handling the isocyanate functional group in this compound?

- Methodological Answer : Use PPE (gloves, masks, protective eyewear) to avoid skin/eye contact and inhalation. Conduct reactions in fume hoods due to potential release of toxic isocyanate vapors. Store the compound in airtight containers under nitrogen to prevent moisture-induced degradation .

Advanced Research Questions

Q. How does the electronic environment of the pyrazole ring influence the reactivity of the isocyanate group in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing nature of the pyrazole ring (due to nitrogen atoms) activates the isocyanate group for nucleophilic attack. Monitor reactivity using kinetic studies with amines or alcohols. For example, track reaction progress via HPLC or NMR to quantify intermediates. Substituent effects (e.g., methyl groups at positions 3 and 5) can sterically hinder or electronically modulate reactivity .

Q. What computational strategies (e.g., DFT, molecular docking) can predict the biological activity of this compound?

- Methodological Answer :

- DFT : Calculate HOMO/LUMO energies to assess electrophilicity of the isocyanate group and pyrazole aromaticity. Optimize geometry at the B3LYP/6-31G* level .

- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes). Focus on hydrogen bonding between the isocyanate group and active-site residues (e.g., serine in hydrolases) .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. inactive results) be resolved across studies?

- Methodological Answer : Perform dose-response assays (MIC/MBC) under standardized conditions (pH, temperature). Compare substituent effects: Fluorophenyl or chlorophenyl groups in similar pyrazoles show enhanced antimicrobial activity . Use statistical tools (e.g., ANOVA) to assess significance. Re-evaluate purity via HPLC and confirm structure with HRMS to rule out synthetic byproducts .

Q. What experimental design principles apply to studying the compound’s thermal stability and degradation pathways?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen to identify decomposition temperatures. Pair with GC-MS to detect degradation products (e.g., CO₂ from isocyanate hydrolysis). Kinetic studies at varied temperatures (25–100°C) can model Arrhenius parameters for shelf-life prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.